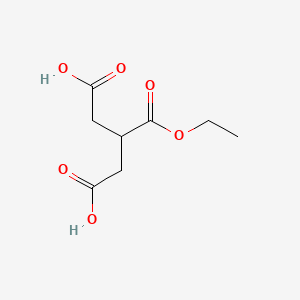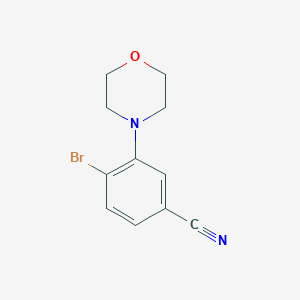
Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate is a synthetic compound used in various scientific research applications. It is a derivative of L-glutamic acid, modified with a palmitoyl group and a tert-butyl ester. This compound is often utilized in peptide synthesis and biochemical studies due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate typically involves the following steps:
Protection of the Glutamic Acid: The carboxyl groups of L-glutamic acid are protected using tert-butyl esters.
Palmitoylation: The amino group of the protected L-glutamic acid is reacted with palmitoyl chloride in the presence of a base such as triethylamine to form the palmitoyl derivative.
Bt Group Introduction: The Bt group is introduced through a coupling reaction with an appropriate reagent, such as Bt-OSu (N-hydroxysuccinimide ester of Bt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Palmitoylation: Large quantities of L-glutamic acid are protected and palmitoylated using automated reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate undergoes various chemical reactions, including:
Hydrolysis: The tert-butyl ester groups can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acids.
Substitution: The Bt group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the Bt group under mild conditions.
Major Products Formed
Hydrolysis: The major products are L-glutamic acid derivatives with free carboxylic acids.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate is widely used in scientific research, including:
Peptide Synthesis: It serves as a building block in the synthesis of complex peptides.
Biochemical Studies: It is used to study enzyme-substrate interactions and protein modifications.
Medical Research: It is employed in the development of drug delivery systems and therapeutic agents.
Industrial Applications: It is used in the production of cosmetics and pharmaceuticals due to its stability and bioactivity.
Mécanisme D'action
The mechanism of action of Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate involves its interaction with specific molecular targets. The palmitoyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The Bt group facilitates binding to specific receptors or enzymes, modulating their activity. The tert-butyl ester groups protect the compound from premature degradation, ensuring its stability in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Palm-L-Glu(OSu)-OMe: A similar compound with a methoxy group instead of a tert-butyl ester.
Palm-L-Glu(OH)-OBzl: A derivative with a benzyloxy group.
Uniqueness
Tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate is unique due to its combination of a palmitoyl group, Bt group, and tert-butyl ester. This combination provides enhanced stability, lipophilicity, and specific binding properties, making it suitable for various research applications.
Propriétés
IUPAC Name |
tert-butyl (2S)-5-(benzotriazol-1-yl)-2-(hexadecanoylamino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50N4O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28(36)32-26(30(38)39-31(2,3)4)23-24-29(37)35-27-21-19-18-20-25(27)33-34-35/h18-21,26H,5-17,22-24H2,1-4H3,(H,32,36)/t26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGFXQHURBXDIW-SANMLTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)N1C2=CC=CC=C2N=N1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N1C2=CC=CC=C2N=N1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine](/img/structure/B2706800.png)
![Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2706802.png)




![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2706809.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2706813.png)
![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2706814.png)

